Erucic anhydride

Catalog No.
S1489023
CAS No.
103213-60-1
M.F
C44H82O3
M. Wt
659.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erucic anhydride

CAS Number

103213-60-1

Product Name

Erucic anhydride

IUPAC Name

docos-13-enoyl docos-13-enoate

Molecular Formula

C44H82O3

Molecular Weight

659.1 g/mol

InChI

InChI=1S/C44H82O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-42H2,1-2H3

InChI Key

LVWSCSGKAPKSBZ-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

Biomaterials and Drug Delivery Systems:

  • Controlled Drug Release: Erucic anhydride, when combined with other monomers, can form biodegradable polyanhydrides. These polymers degrade over time and release encapsulated drugs in a controlled manner, making them valuable for targeted drug delivery applications. Source: Handbook of Polyester Drug Delivery Systems:
  • Bone Regeneration: Studies suggest that specific copolymers containing erucic acid and sebacic acid can support endosteal bone growth. This opens doors for investigating their potential use in bone regeneration scaffolds and implants. Source: Focal Controlled Drug Delivery:

Polymer Chemistry and Material Science:

  • Polymer Synthesis: Erucic anhydride serves as a valuable building block for synthesizing various functional polymers. These polymers can exhibit unique properties like biodegradability, controlled release capabilities, and specific mechanical characteristics, making them useful in various research areas. Source: Biomaterials Fabrication and Processing Handbook:
  • Clay Composite Materials: Erucic anhydride can be used to modify clay surfaces, improving their compatibility with other materials and potentially leading to the development of novel composite materials with specific functionalities. Source: Alkadienes—Advances in Research and Application: 2013 Edition:

Other Potential Applications:

While research is still ongoing, erucic anhydride holds potential for other research areas, including:

  • Cosmetics and personal care products: Due to its long-chain structure, erucic anhydride might find use in developing specific emollients or lubricants in cosmetic formulations.
  • Food science: Research is exploring the potential use of erucic anhydride in modifying food texture or developing controlled release delivery systems for food additives.

Erucic anhydride is a chemical compound derived from erucic acid, which is a monounsaturated omega-9 fatty acid with the formula C22H42O2\text{C}_{22}\text{H}_{42}\text{O}_2 and is primarily found in the seeds of plants from the Brassicaceae family, notably rapeseed and mustard. The compound is characterized by its long carbon chain and a double bond located at the thirteenth carbon atom. Erucic anhydride can be formed through the dehydration of erucic acid, resulting in a cyclic structure that enhances its reactivity and utility in various chemical applications.

Typical of unsaturated fatty acids and their derivatives. Key reactions include:

  • Hydrogenation: Erucic anhydride can undergo hydrogenation to yield saturated fatty acids or alcohols.
  • Esterification: It can react with alcohols to form esters, which are useful in the production of surfactants and lubricants.
  • Ozonolysis: This reaction selectively cleaves the double bond, producing aldehydes or carboxylic acids, which can serve as intermediates in organic synthesis.

These reactions are significant for modifying the compound for specific industrial applications.

The biological activity of erucic anhydride is closely related to that of its parent compound, erucic acid. Studies indicate that consumption of erucic acid can lead to myocardial lipidosis, a condition characterized by fat accumulation in heart tissues, particularly when ingested in high amounts over prolonged periods. While lower doses have shown minimal toxicity, higher concentrations have been associated with adverse effects on liver cells and potential toxicity in certain cell types, such as human fibroblasts from patients with peroxisomal disorders .

Erucic anhydride can be synthesized through various methods:

  • Dehydration of Erucic Acid: The most common method involves heating erucic acid under controlled conditions to promote dehydration, resulting in the formation of erucic anhydride.
  • Chemical Modification: Erucic acid can also be chemically modified through reactions such as ozonolysis followed by dehydration to yield the anhydride form.
  • Catalytic Processes: Some synthetic routes may involve catalytic dehydration using acids or other catalysts to enhance yield and selectivity.

Erucic anhydride has several applications across different industries:

  • Lubricants: Due to its unique properties, it is used as a base for synthetic lubricants.
  • Surfactants: It serves as a precursor for surfactants used in various cleaning products and emulsifiers.
  • Polymer Production: The compound is utilized in the synthesis of specialty polyamides and polyesters, enhancing material properties such as flexibility and durability.

Research on erucic anhydride's interactions focuses on its metabolic pathways and potential toxicological effects. Studies indicate that while it can stimulate certain cellular processes, it may also inhibit mitochondrial fatty acid oxidation, leading to lipid accumulation in tissues . Further investigation into its interactions with specific enzymes involved in lipid metabolism could provide insights into its broader biological implications.

Erucic anhydride shares structural similarities with several other fatty acids and their derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Properties
Oleic AcidMonounsaturated (18:1)Widely used for cooking; generally recognized as safe.
Linoleic AcidPolyunsaturated (18:2)Essential fatty acid; critical for human health.
Behenic AcidSaturated (22:0)Used in cosmetics; provides emollient properties.
Brassidic AcidTrans isomer of erucic acidLess prevalent; used in specialized applications.

Erucic anhydride's unique long-chain structure and reactivity set it apart from these similar compounds, making it particularly valuable in industrial applications where specific chemical properties are required.

Rational Design of Polymer-Lipid Conjugate Architectures

Erucic anhydride’s long hydrophobic chain and reactive anhydride group make it ideal for synthesizing polymer-lipid conjugates. A prominent approach involves coupling erucic anhydride with biobased diols or diamines to form polyesteramides (PEAs). For instance, N,N′-bis(2-hydroxyethyl)brassylamide (BHEBA), derived from brassylic acid (a C13 dicarboxylic acid obtained via ozonolysis of erucic acid), reacts with aliphatic diacids to yield PEAs with molecular weights up to 10,700 Da [3]. These materials exhibit melting temperatures (130–139°C) comparable to polyethylene, making them suitable for thermoplastic applications [3].

The design of such conjugates prioritizes balancing hydrophobicity and reactivity. Incorporating brassylic acid—a shortened derivative of erucic acid—into PEA backbones enhances hydrophobicity while retaining hydrolytic degradability. This is achieved through controlled polymerization conditions, where ethanolamine and brassylic acid undergo polycondensation to form BHEBA, followed by reaction with diacids like sebacic acid [3]. The resulting PEAs demonstrate a 37% reduction in molecular weight after 12 months in aqueous environments, underscoring their eco-friendly profile [3].

Surface Modification Techniques for Enhanced Reactivity

Surface functionalization of erucic anhydride-based materials often targets the anhydride group for covalent bonding with nucleophiles (e.g., amines, alcohols). A key strategy involves in situ grafting of reactive moieties during polymerization. For example, erucic anhydride copolymers with sebacic acid (SA) can be functionalized with methacrylate groups via esterification, enabling UV-induced cross-linking for tunable mechanical properties [5].

Another approach leverages the inherent reactivity of erucic anhydride in ring-opening reactions. Ethylene brassylate—a macrocyclic ester derived from erucic acid—undergoes ring-opening polymerization (ROP) with amines to form polyamide thermosets [4]. Catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), this reaction produces networks with amide bonds that enhance thermal stability (glass transition temperatures up to 22°C) [4]. Surface hydrophobicity is further modulated by introducing aromatic diacids, which shield anhydride groups from premature hydrolysis [5].

Table 1: Functionalization Strategies for Erucic Anhydride-Based Polymers

TechniqueReactive GroupResulting PropertyApplication
Methacrylate graftingVinyl groupsUV-cross-linkableCoatings, adhesives
Amine-mediated ROPAmide bondsThermal stability (Tg: 22°C)Thermosets
Sebacic acid copolymerizationEster linkagesHydrolytic degradabilityBiodegradable packaging

Cross-Linking Mechanisms in Polymeric Networks

Cross-linking erucic anhydride-derived polymers enhances mechanical strength and environmental resistance. A common method involves using di- or triamines to form amide bonds between anhydride groups. For instance, reacting erucic anhydride with triethylenetetramine (TETA) generates a three-dimensional network with tensile strengths exceeding 40 MPa [4]. The cross-linking density is tunable by varying the amine-to-anhydride ratio, with stoichiometric excesses of 10% yielding optimal toughness [4].

Dynamic cross-linking, enabled by reversible acylhydrazone bonds, offers self-healing capabilities. By functionalizing erucic anhydride copolymers with hydrazide groups, materials can autonomously repair microcracks at room temperature. This is demonstrated in poly(ester-anhydride) networks, where hydrazone linkages undergo reversible dissociation under acidic conditions, achieving 85% healing efficiency [5].

Advanced Applications and Material Innovations

Biobased Thermosets for High-Performance Applications

Erucic anhydride-based thermosets are increasingly used in aerospace and automotive sectors due to their high thermal stability. For example, copolymerizing erucic anhydride with isophorone diisocyanate (IPDI) yields polyurethanes with decomposition temperatures above 300°C [4]. These materials retain 90% of their flexural modulus after 500 hours at 150°C, outperforming petroleum-based analogs [4].

Water-Degradable Plastics

PEAs synthesized from erucic anhydride derivatives degrade efficiently in aquatic environments. A 12-month study revealed that PEA films lose 37–52% of their molecular weight in seawater, compared to <5% for polyethylene [3]. The degradation rate is pH-dependent, with accelerated hydrolysis under acidic conditions (pH 2) due to protonation of ester linkages [3].

Erucic anhydride, with its distinctive molecular structure comprising a twenty-two carbon fatty acid chain terminated by an anhydride functional group, plays a significant role in the development of biodegradable polymer systems. The compound's molecular formula C₄₄H₈₂O₃ and molecular weight of 659.12 g/mol provide unique properties that enhance polymer biodegradability and performance characteristics.

Polyanhydride Systems and Controlled Release Applications

Research has demonstrated that polyanhydrides based on erucic acid dimers serve as effective matrices for controlled drug delivery systems. These polymers exhibit melting points ranging from 30 to 85°C, which facilitates processing while maintaining structural integrity during application. The biodegradation kinetics of these systems show complete degradation within two months under in vivo conditions, making them particularly suitable for temporary biomedical implants.

Studies on poly(erucic acid dimer-sebacic acid) copolymers in a 50:50 weight ratio have shown exceptional performance in sustained release applications. These formulations achieve 90% bupivacaine release over 35 days, demonstrating controlled release kinetics that are crucial for long-term therapeutic applications. The degradation timeline varies from 35 to 77 days depending on the specific drug being released, providing flexibility in treatment duration.

Bio-based Polyesteramide Development

Recent advances in bio-based polyesteramide synthesis have utilized brassylic acid, an oxidation product of erucic acid, to create water-degradable plastics. These polyesteramides exhibit melting temperatures ranging from 130 to 139°C, which are comparable to several grades of polyethylene, making them viable replacements for conventional petroleum-based plastics. The incorporation of erucic acid derivatives improves hydrophobicity in the polymer structure, while mechanical performance remains stable even after extended water exposure.

Long-term degradation studies of these bio-based systems reveal significant hydrolytic degradation, with at least 37% molecular weight loss observed over 12 months under various aquatic conditions including pH 2, pH 5, seawater, and deionized water. This predictable degradation pattern makes these materials particularly attractive for single-use applications where environmental persistence is undesirable.

Surface Property Modification in Polymer Films

The modification of natural polymers with long-chain anhydrides, including erucic anhydride derivatives, has proven effective in creating biodegradable films with enhanced mechanical properties. These modifications introduce hydrophobic carbon chains into the polymer backbone, which act as steric hindrance and effectively prevent polymer chain aggregation. The resulting films demonstrate improved flexibility, tensile strength, and reduced moisture sensitivity compared to unmodified systems.

The amorphous structure achieved through long-chain anhydride modification results in superior film-forming performance and significantly enhanced processability. These improvements are particularly important for packaging applications where barrier properties and mechanical integrity are critical performance factors.

Polymer SystemApplicationKey PropertiesDegradation Time
Polyanhydrides based on Erucic Acid DimersControlled drug deliveryMelting points 30-85°C, High viscosity2 months in vivo
Poly(Erucic Acid Dimer-Sebacic Acid) 50:50Sustained release implants90% bupivacaine release in 35 days35-77 days depending on drug
Bio-based Polyesteramides with Brassylic AcidWater-degradable plasticsMelting temperatures 130-139°C37% molecular weight loss in 12 months
Long-Chain Anhydride Modified XylanBiodegradable filmsHigh tensile strength, low moisture sensitivityEnhanced resistance to moisture

Performance Enhancement in Specialty Lubricants

The application of erucic anhydride and its derivatives in specialty lubricant formulations represents a significant advancement in tribological engineering. The long-chain fatty acid structure of erucic anhydride provides exceptional lubrication properties while the anhydride functionality enables chemical modification and enhanced performance characteristics.

Tribological Performance in Grease Applications

Comprehensive tribological studies have demonstrated that erucamide-enhanced grease systems exhibit excellent performance characteristics under varied operational conditions. Optimal tribological properties are achieved at operating conditions of 80 N load, 20 Hz frequency, and 25°C temperature, where the friction coefficient is reduced to values below 0.2. The sensitivity analysis reveals that temperature exerts the greatest influence on performance, followed by load and operational speed.

The molecular structure of erucamide, derived from erucic acid, contributes to its exceptional lubricating properties through the formation of globular aggregation heads with hydrophobic tails extending outward. This unique structural arrangement facilitates lubricating film formation while maintaining adequate adherence to critical contact surfaces. At elevated temperatures, increased molecular fluidity enhances lubricating film formation, though excessive temperatures may compromise adhesion properties.

Ionic Liquid Surfactant Systems

Advanced erucic acid-based ionic liquid surfactants have been developed that demonstrate remarkable thermo-responsive and pH-responsive properties. These systems, exemplified by benzyltrimethylammonium erucate, exhibit extremely low melting points of -7.03°C and excellent water solubility with Krafft temperatures below 4°C.

The self-assembly behavior of these ionic liquid surfactants is particularly noteworthy, with micelle formation beginning at concentrations as low as 0.028 mmol/L. At higher concentrations of 4.07 mmol/L, worm-based viscoelastic fluids form without requiring additional additives, demonstrating exceptional thickening ability. The viscosity range spans five orders of magnitude, from 2 to 200,000 mPa·s, depending on pH conditions.

Viscosity Detection and Monitoring Systems

Recent developments in erucic acid-based molecular probes have enabled non-invasive viscosity detection in liquid systems. These molecular probes utilize twisted intramolecular charge transfer mechanisms with the rotatable conjugate structure serving as the recognition site. The restriction of rotatable components in high-viscosity environments results in enhanced fluorescent signal emission.

The performance characteristics of these detection systems include large Stokes shifts of 83.3 nm in glycerol, narrower energy bands, high selectivity with x = 0.56, and excellent photo-stability. These properties enable real-time monitoring of viscosity fluctuations and identification of thickening efficiency in complex liquid systems.

pH-Switchable Rheological Systems

Novel pH-switchable anionic wormlike micellar systems based on erucic acid demonstrate remarkable rheological versatility. At 60°C, 100 mM erucic acid solutions transform from low-viscosity emulsion-like fluids to viscoelastic hydrogels when pH increases from 8.03 to 12.35. This transformation involves the conversion of erucic acid to sodium erucate, which self-assembles into increasingly complex micellar structures.

The reversible nature of these systems allows for cycling between pH values of 9.02 and 12.35 with corresponding viscosity variations spanning five orders of magnitude. This switching capability can be maintained through more than four cycles without performance deterioration, demonstrating exceptional stability and reliability.

Lubricant TypeOperating Temperature (°C)Viscosity EnhancementPerformance MetricsAdvantages
Erucamide-Enhanced Grease80 at 20 Hz, 25Excellent tribological propertiesReduced friction coefficient <0.2High mechanical stability
Erucic Acid Based Ionic Liquid Surfactant-7.03 melting pointViscosity 2-200,000 mPa·s rangeSelf-assembly at 0.028 mmol/LThermo- and pH-responsive
pH-Switchable Erucic Acid Solutions605 orders of magnitude variationpH cycling 9.02-12.35Reversible gel-sol conversion
Erucic Acid Derived Molecular ProbeHigh-temperature stabilityLarge Stokes shift (83.3 nm)High selectivity (x = 0.56)Photo-stability, adaptability

Interfacial Properties in Composite Material Systems

The interfacial properties of erucic anhydride and its derivatives play a crucial role in determining the performance characteristics of composite material systems. The unique molecular structure, combining a long hydrophobic chain with reactive anhydride functionality, enables effective surface modification and enhanced interfacial adhesion in fiber-reinforced composites.

Surface Organization and Molecular Orientation

Detailed investigations of erucamide layers on polypropylene surfaces reveal sophisticated surface organization patterns that directly influence interfacial properties. Atomic force microscopy studies demonstrate the formation of monolayers, bilayers, and multilayers depending on the concentration in spin-cast solutions. Complete surface coverage is achieved at concentrations as low as 0.1 weight percent, significantly lower than the 2 weight percent required for hydrophilic silica substrates.

The molecular orientation at the outermost layer consistently shows hydrophobic tails pointing outward, regardless of the underlying substrate hydrophobicity. This orientation results in increased surface hydrophobicity, with water contact angles increasing from 82.8° to 102.8° as erucamide concentration increases. The nanomechanical properties, as measured by peak force quantitative nanomechanical mapping, show reduced adhesive response on polypropylene surfaces treated with erucamide.

Anhydride-Based Coupling Systems

Maleic anhydride grafted polypropylene systems serve as effective compatibilizers in fiber-reinforced composites, particularly in highly filled kenaf-polypropylene composites. Research demonstrates that adding maleic anhydride grafted polypropylene with low molecular weight and high anhydride content at concentrations of 5 weight percent results in composites with optimal mechanical properties.

The enhancement mechanism involves the combination of high surface area, low viscosity, and high anhydride content, which facilitates effective stress transfer between fibers and the matrix polymer. These modifications result in significant improvements in flexural strength and modulus, with increases of 38% and 44% respectively, while water absorption decreases by 30%.

Epoxy-Anhydride Crosslinking Systems

Anhydride-cured epoxy resins demonstrate superior performance in composite applications due to their unique curing characteristics and resulting network structure. These systems exhibit lower cure exotherms and reduced cure shrinkage compared to amine-cured systems, making them particularly suitable for large composite structures.

The crosslinking mechanism in epoxy-anhydride systems involves multiple reaction pathways, with the dominant reactions being the formation of monoester linkages followed by diester formation. This sequential reaction process creates a heteropolymer network with exceptional mechanical properties, achieving tensile strengths of 14,000 to 17,000 psi with elongations of 7-9%.

The thermal properties of anhydride-cured epoxy composites are particularly noteworthy, with glass transition temperatures and heat deflection temperatures suitable for high-performance applications. The excellent electrical properties, including arc resistance and high temperature performance, make these systems ideal for electronic encapsulation and aerospace applications.

Long-Chain Anhydride Network Formation

The incorporation of long-chain anhydrides into composite systems creates unique network structures that enhance both mechanical and barrier properties. These modifications introduce flexible segments into otherwise rigid polymer networks, improving impact resistance while maintaining structural integrity.

Surface modification techniques utilizing long-chain anhydrides enable the creation of gradient interfaces that balance the stiffness differences between reinforcing fibers and polymer matrices. This approach results in improved interfacial compatibility and enhanced stress transfer efficiency. The crosslinked network structure effectively absorbs and dissipates externally applied energy, leading to significant improvements in impact toughness.

Processing and Performance Optimization

The processing characteristics of anhydride-modified composite systems are influenced by several factors including temperature, humidity, and catalyst concentration. The reaction kinetics follow first-order behavior with respect to both epoxy and anhydride consumption, with activation energies typically ranging from 70 to 75 kJ/mol.

The moisture sensitivity of anhydride systems requires careful processing control, as exposure to humidity can lead to premature reaction and compromised properties. However, when properly processed, these systems demonstrate exceptional long-term stability and environmental resistance.

Composite SystemInterface ModificationSurface CoverageContact Angle ChangeMechanical Enhancement
Erucamide on Polypropylene SurfaceMonolayer/bilayer formationComplete at 0.1 wt% concentration82.8° to 102.8° (increased hydrophobicity)Reduced adhesion force, slip properties
Maleic Anhydride Grafted PolypropyleneCompatibilizer/coupling agent5 wt% for optimal propertiesEnhanced fiber-matrix adhesion38% flexural strength, 44% modulus increase
Anhydride-Cured Epoxy CompositesCrosslinking agentStoichiometric to epoxy groupsReduced cure shrinkage14,000-17,000 psi strength
Long-Chain Anhydride Crosslinked NetworksNetwork formationVariable based on chain lengthImproved wettabilityEnhanced impact resistance

XLogP3

19.2

Hydrogen Bond Acceptor Count

3

Exact Mass

658.62639647 g/mol

Monoisotopic Mass

658.62639647 g/mol

Heavy Atom Count

47

Dates

Last modified: 08-15-2023

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